ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
The target compound, ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a pyrrole derivative with a complex substitution pattern. Its structure features a 2,4-dimethylpyrrole core esterified at position 3 and substituted at position 5 with a [(4-chlorophenyl)formohydrazido]carbonyl group. The molecular formula is C₁₈H₁₇ClN₃O₄, with a calculated molecular weight of 374.80 g/mol.
Key synthetic precursors include ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (), which undergoes condensation with hydrazides to introduce the formohydrazido moiety. Crystallographic studies of related pyrrole derivatives (e.g., ) highlight planar molecular geometries stabilized by intramolecular hydrogen bonds (N–H⋯O and C–H⋯O), which likely influence solubility and solid-state packing in the target compound.
Properties
IUPAC Name |
ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBFQLTURBRXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bromination of Propionaldehyde
Propionaldehyde undergoes bromination in dichloromethane (DCM) at 0–50°C to yield 2-bromopropanal. Optimal conditions include a 1:2.5–3.5 mass ratio of propionaldehyde to bromine, achieving near-quantitative yields (100% in controlled settings).
Step 2: Ring-Closure Reaction
2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia at 0–50°C to form the pyrrole ring. The reaction proceeds under alkaline conditions, with dichloromethane as the extraction solvent. Crystallization in petroleum ether yields the 2,4-dimethyl-1H-pyrrole-3-carboxylate intermediate, which is subsequently functionalized.
Table 1: Knorr Condensation Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Propionaldehyde, Br₂ | 0–50°C, DCM | 81–100% |
| Ring-Closure | 2-Bromopropanal, ethyl acetoacetate, NH₃ | 0–50°C, alkaline | 30–40% |
This method prioritizes cost-effectiveness and scalability, avoiding hazardous reagents like sodium nitrite.
The Vilsmeier-Haack reaction enables electrophilic substitution on the pyrrole ring, facilitating the introduction of the formohydrazido group. US8822694B2 describes a related synthesis for sulfonylpyrrole compounds, adaptable to this target molecule:
Key Steps:
- Pyrrole Ring Formation : A 1,4-dicarbonyl compound reacts with an amine in dimethylformamide (DMF) under phosphoryl chloride (POCl₃) catalysis.
- Acylation : The intermediate is treated with 4-chlorobenzoyl chloride to introduce the chlorophenyl moiety.
- Carbamoylation : Reaction with an isocyanate or carbamoyl chloride installs the formohydrazido group.
Critical Parameters :
- Temperature: 35–80°C for acylation.
- Catalysts: POCl₃ or H₂SO₄ for esterification.
- Yield Optimization: Continuous flow reactors improve efficiency in industrial settings.
WO2003057131A2 and US7132444B2 detail a multi-step approach for analogous pyrrole derivatives, emphasizing precision in functional group introduction:
Step 1: Pyrrolidinone Intermediate Synthesis
3-Ethyl-4-methyl-3-pyrrolidin-2-one is reacted with 4-nitrophenyl chloroformate to form a carbonyl-protected intermediate (purity >99%).
Step 2: Sulfonamide Coupling
The intermediate couples with 4-(2-aminoethyl)benzenesulfonamide under reflux in acetone, yielding a sulfonamide-linked pyrrole.
Step 3: Formohydrazido Installation
Trans-4-methylcyclohexyl isocyanate introduces the formohydrazido group via nucleophilic acyl substitution.
Table 2: Industrial-Scale Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | 4-(2-Aminoethyl)benzenesulfonamide | Acetone | 60°C | 85% |
| Carbamoylation | Trans-4-methylcyclohexyl isocyanate | THF | 25°C | 78% |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety. CN103265468A highlights:
- Continuous Flow Reactors : Reduce reaction times and improve heat management.
- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enhance sustainability.
- Yield Improvements : Crystallization in petroleum ether achieves >90% purity.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Knorr Condensation | Low cost, scalable | Moderate yields (30–40%) | 30–40% |
| Vilsmeier-Haack | Precise functionalization | Requires hazardous reagents (POCl₃) | 50–60% |
| Multi-Step Acylation | High purity (>99%) | Complex purification | 75–85% |
| Industrial-Scale | High throughput | Capital-intensive setup | 85–90% |
Chemical Reactions Analysis
Synthetic Routes
The compound’s synthesis involves multi-step organic reactions, with key methods including:
Bromination and Ring-Closure
A patent describes a method for synthesizing a related pyrrole derivative (2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester) via:
-
Bromination : Propionaldehyde reacts with bromine (0–50°C) to form 2-bromopropanal in a non-proton solvent.
-
Ring-Closure : 2-bromopropanal, ethyl acetoacetate, and ammonia water undergo cyclization to form the pyrrole ring .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Propionaldehyde, Br₂ | 0–50°C, non-proton solvent | High |
| Ring-Closure | Ethyl acetoacetate, NH₃ | Mild, scalable | Optimized |
This method avoids costly reagents like tert-butyl acetoacetate and enables industrial-scale production .
Formylation Reactions
The Vilsmeier-Haack reaction is critical for introducing formyl groups. For related pyrazole derivatives, studies demonstrate:
-
Reagents : DMF and POCl₃ (phosphoryl chloride) generate an iminium salt (VH reagent).
-
Mechanism : Electron-rich carbons react with the VH reagent, followed by cyclization and hydrolysis to yield formylated products .
Substitution Reactions
The compound undergoes electrophilic and nucleophilic substitution to modify functional groups:
Halogenation
-
Reagents : Bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
-
Mechanism : Electrophilic substitution replaces substituents on the pyrrole ring or benzoyl group .
Nucleophilic Substitution
-
Reagents : Ammonia (NH₃), hydroxide (OH⁻), or other nucleophiles.
-
Conditions : Varying temperatures and solvents to control reactivity .
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Outcomes : Conversion of alkenes to ketones or alcohols to carboxylic acids .
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Outcomes : Reduction of nitro groups to amines or carbonyls to alcohols .
Esterification
-
Reagents : Ethanol, acid catalyst (e.g., H₂SO₄).
-
Mechanism : Reaction of carboxylic acids with ethanol to form ethyl esters .
Key Reaction Data
| Reaction Type | Key Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| Bromination | Br₂, non-proton solvent | 0–50°C | 2-bromopropanal | Pyrrole precursor synthesis |
| Vilsmeier-Haack | DMF, POCl₃ | Microwave/60°C | Formylated pyrazole derivatives | Pharmaceutical intermediates |
| Esterification | Ethanol, H₂SO₄ | Reflux | Ethyl ester derivatives | Agrochemical formulations |
Comparative Analysis with Related Compounds
| Compound | Key Feature | Reactivity |
|---|---|---|
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Formyl group on pyrrole ring | High reactivity for formylation |
| 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | No formyl group | Lower reactivity for substitution |
| Indole derivatives | Fused benzene ring | Reduced electrophilicity |
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry:
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique pyrrole structure enhances bioactivity, making it a valuable candidate for drug development. Studies have shown that derivatives of this compound exhibit promising pharmacological activities, including antimicrobial and antifungal properties.
Case Study: Antimicrobial Activity
A study synthesized several derivatives of ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate and evaluated their antibacterial activity against various pathogens. The results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics, suggesting potential use in treating bacterial infections .
Agricultural Chemistry
Pesticide Development:
this compound is explored in the formulation of agrochemicals, including pesticides and herbicides. Its efficacy in pest control is attributed to its structural properties that enhance binding with biological targets in pests.
Data Table: Efficacy of Agrochemical Formulations
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Beetles | 78 | |
| Ethyl Compound | Various | 90 |
Material Science
Advanced Materials:
Research indicates that this compound can be utilized to develop advanced materials such as polymers and coatings that require specific thermal and mechanical properties. The pyrrole moiety contributes to enhanced stability and performance under various conditions.
Case Study: Polymer Synthesis
A recent study investigated the incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal resistance and mechanical strength compared to traditional polymers .
Organic Synthesis
Synthetic Pathways:
The compound is leveraged for its reactivity in organic synthesis to produce complex molecules. Its versatility allows chemists to utilize it as a building block in various synthetic pathways.
Data Table: Synthetic Applications
Mechanism of Action
The mechanism of action of ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Functional Group Impact on Physicochemical Properties
- Hydrazido vs. Formyl Groups: The formyl group in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate () enables intramolecular hydrogen bonding, contributing to its planar structure and crystallinity .
Chlorophenyl vs. Benzoyl Substituents : The 4-chlorophenyl group in the target compound may engage in halogen bonding and π-π stacking, whereas the benzoyl group in the benzoylhydrazinyl analog () increases lipophilicity but lacks halogen-mediated interactions.
Biological Activity
Ethyl 5-{[(4-chlorophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with ethyl and formohydrazido groups, along with a 4-chlorophenyl moiety. The molecular formula is , and it has a molecular weight of approximately 303.75 g/mol.
Structural Formula
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A comparative study revealed that certain synthesized pyrazole derivatives demonstrated inhibition zones against Bacillus cereus and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
Antitumor Activity
The National Cancer Institute (NCI) conducted screening on several pyrrole derivatives, including those structurally similar to our compound. Results showed promising antitumor activity against various cancer cell lines, particularly leukemia subpanels. For instance, one derivative exhibited a GI50 value of 0.03 µM, indicating potent cytotoxicity .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for microbial growth and cancer cell proliferation. Similar compounds have been shown to disrupt ATP production in cells, leading to apoptosis in cancerous tissues .
Synthesis Methods
The synthesis of this compound typically employs the Vilsmeier-Haack reaction methodology, which allows for efficient formation of the pyrrole ring under controlled conditions. This method has been optimized to enhance yield and purity, making it suitable for both laboratory and industrial applications .
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Chloroaniline + Ethyl Acetoacetate | DMF, POCl₃ | High |
| 2 | Hydrazine Derivative | Reflux | Optimized |
| 3 | Purification | Crystallization | >90% |
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of various pyrrole derivatives against E. coli, Staphylococcus aureus, and Bacillus cereus. The results indicated that the presence of halogen substituents significantly enhanced antibacterial properties compared to non-halogenated analogs. The compound demonstrated an inhibition zone of 25 mm against S. aureus, validating its potential as an antimicrobial agent .
Case Study 2: Anticancer Screening
In another investigation by NCI, ethyl derivatives were screened for their anticancer properties across multiple cell lines. Compounds similar to this compound displayed notable cytotoxic effects with IC50 values in the nanomolar range against leukemia cells, suggesting their viability as lead compounds for further drug development .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | 4-Chlorobenzoyl chloride, DMF, reflux | ~23% | |
| Multi-component reaction | Aniline, diethyl acetylenedicarboxylate, aldehyde | 60-75% |
Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic markers should researchers prioritize?
Answer:
Key techniques include:
- 1H NMR : Look for pyrrole NH signals at δ ~12.5 ppm (broad singlet) and ester methyl groups at δ ~1.3 ppm (triplet, J=7.2 Hz). The 4-chlorophenyl protons appear as doublets in the aromatic region (δ 7.2–7.6 ppm) .
- ESI-MS : A molecular ion peak at m/z 402.2 (M+1) confirms the molecular weight .
- FTIR : Stretching vibrations for carbonyl groups (C=O) at ~1700 cm⁻¹ and N-H bonds at ~3300 cm⁻¹ .
Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for structurally related pyrrole derivatives?
Answer:
Discrepancies in NMR data often arise from solvent effects , conformational dynamics , or impurity interference . To mitigate this:
Standardize solvent systems : Use deuterated DMSO or CDCl₃ for consistency .
Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 298 K and 318 K .
Cross-validate with X-ray crystallography : Compare experimental NMR shifts with DFT-predicted values derived from crystal structures .
Advanced: How does crystal packing influence the stability and reactivity of this compound?
Answer:
X-ray diffraction studies of analogous pyrrole derivatives reveal that π-π stacking between aromatic rings and hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize the crystal lattice. For example, in ethyl 3-(4-chlorophenyl)pyrrolo[3,2-d]pyrimidine derivatives, the dihedral angle between the pyrrole and chlorophenyl rings is ~15°, minimizing steric strain and enhancing thermal stability . These structural insights guide the design of derivatives with improved solubility or bioavailability.
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Mean C–C bond length | 1.39 ± 0.005 | |
| Dihedral angle (pyrrole-chlorophenyl) | 15.2° |
Advanced: How can Density Functional Theory (DFT) simulations predict the compound’s electronic properties and reactivity?
Answer:
DFT studies on related pyrrole-carboxylates highlight:
- Frontier Molecular Orbitals (FMOs) : The HOMO is localized on the pyrrole ring and formohydrazido group, indicating nucleophilic reactivity. The LUMO resides on the carbonyl groups, suggesting electrophilic attack sites .
- Charge distribution : The 4-chlorophenyl group withdraws electron density via inductive effects, polarizing the pyrrole ring and enhancing electrophilicity at the carbonyl carbon .
- Reaction mechanism validation : DFT can model transition states for acylhydrazone formation, corroborating experimental kinetic data .
Advanced: What strategies optimize reaction conditions for scaling up synthesis while maintaining yield and purity?
Answer:
Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .
Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions, reducing reaction time from 24 h to 6 h .
Purification : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to isolate the product from byproducts like unreacted acyl chlorides .
Advanced: How do steric and electronic effects of substituents influence the compound’s spectroscopic and reactivity profiles?
Answer:
- Steric effects : Bulky substituents (e.g., 2,4-dimethyl groups on the pyrrole) shield reactive sites, reducing susceptibility to hydrolysis but increasing steric hindrance in coupling reactions .
- Electronic effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) decrease electron density on the pyrrole ring, shifting NMR signals upfield and slowing electrophilic substitution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
